2-(2-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate
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Overview
Description
2-(2-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a bromophenoxy group and a chlorophenyl group attached to an ethyl carbamate backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with 3-chlorophenyl isocyanate to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine and a solvent like dichloromethane, with the reactions carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
2-(2-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved include signal transduction and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate
- 2-(2-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate
- 2-(2-bromophenoxy)ethyl N-(4-methylphenyl)carbamate
Uniqueness
2-(2-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate is unique due to the specific combination of bromophenoxy and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in research and industrial applications where specific interactions and properties are required.
Properties
IUPAC Name |
2-(2-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c16-13-6-1-2-7-14(13)20-8-9-21-15(19)18-12-5-3-4-11(17)10-12/h1-7,10H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGAHQDVXSJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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